Cas no 36412-08-5 ((3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime)

36412-08-5 structure
Nome do Produto:(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime
N.o CAS:36412-08-5
MF:C15H10N2O3
MW:266.25150346756
MDL:MFCD07065507
CID:3950828
PubChem ID:135496906
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,3,4(1H)-Quinolinetrione, 1-phenyl-, 3-oxime
- (3Z)-1-phenylquinoline-2,3,4(1H)-trione 3-oxime
- (3Z)-3-hydroximino-1-phenyl-quinoline-2,4-quinone
- (3Z)-3-hydroxyimino-1-phenyl-quinoline-2,4-dione
- (3Z)-3-hydroxyimino-1-phenylquinoline-2,4-dione
- (Z)-3-(hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione
- 4-Hydroxy-3-nitroso-1-phenyl-1H-quinolin-2-one
- 3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione
- 2,3,4(1H)-quinolinetrione, 1-phenyl-, 3-oxime, (3Z)-
- H34600
- ALBB-024484
- 4-hydroxy-3-nitroso-1-phenylquinolin-2-one
- SCHEMBL9589536
- 36412-08-5
- CS-0357511
- AKOS003349359
- LS-08016
- AKOS000567645
- (3Z)-3-(hydroxyimino)-1-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione
- MFCD07065507
- SCHEMBL9589537
- (3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime
-
- MDL: MFCD07065507
- Inchi: InChI=1S/C15H10N2O3/c18-14-11-8-4-5-9-12(11)17(15(19)13(14)16-20)10-6-2-1-3-7-10/h1-9,18H
- Chave InChI: DSBMNPHSFGOIFG-SSZFMOIBSA-N
- SMILES: O=C(/C1=N\O)N(C2=CC=CC=C2)C3=C(C=CC=C3)C1=O
Propriedades Computadas
- Massa Exacta: 266.06914219Da
- Massa monoisotópica: 266.06914219Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 20
- Contagem de Ligações Rotativas: 1
- Complexidade: 440
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.6
- Superfície polar topológica: 70Ų
Propriedades Experimentais
- Densidade: 1.4±0.1 g/cm3
- Ponto de ebulição: 488.8±28.0 °C at 760 mmHg
- Ponto de Flash: 249.4±24.0 °C
- Pressão de vapor: 0.0±1.3 mmHg at 25°C
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428181-5g |
(Z)-3-(hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione |
36412-08-5 | 97% | 5g |
¥4625.00 | 2024-05-16 | |
abcr | AB414828-500 mg |
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime |
36412-08-5 | 500MG |
€165.80 | 2023-02-19 | ||
Chemenu | CM259449-1g |
3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione |
36412-08-5 | 97% | 1g |
$*** | 2023-05-30 | |
abcr | AB414828-1g |
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime; . |
36412-08-5 | 1g |
€197.00 | 2025-02-20 | ||
Chemenu | CM259449-5g |
3-(Hydroxyimino)-1-phenylquinoline-2,4(1H,3H)-dione |
36412-08-5 | 97% | 5g |
$*** | 2023-05-30 | |
abcr | AB414828-1 g |
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime |
36412-08-5 | 1 g |
€197.30 | 2023-07-19 | ||
abcr | AB414828-500mg |
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime; . |
36412-08-5 | 500mg |
€173.00 | 2025-02-20 | ||
Key Organics Ltd | LS-08016-1G |
(3Z)-3-(hydroxyimino)-1-phenyl-1,2,3,4-tetrahydroquinoline-2,4-dione |
36412-08-5 | >95% | 1g |
£246.00 | 2025-02-08 | |
TRC | Z130585-1000mg |
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime |
36412-08-5 | 1g |
$ 390.00 | 2022-06-02 | ||
TRC | Z130585-2000mg |
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime |
36412-08-5 | 2g |
$ 615.00 | 2022-06-02 |
(3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime Literatura Relacionada
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
36412-08-5 ((3Z)-1-Phenylquinoline-2,3,4(1H)-trione 3-oxime) Produtos relacionados
- 56541-21-0(N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine)
- 2228217-47-6(1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-methylpropan-2-yl(methyl)amine)
- 1334102-01-0(2-(1-Aminocyclohexyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1261486-00-3(5,2',3'-Trifluorobiphenyl-3-carboxaldehyde)
- 1510689-13-0(2-(5-Fluoro-1-benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2680810-41-5(2-(Acetylamino)-4-bromo-3-fluorobenzoic acid)
- 1824272-79-8(1-(2-Chloro-5-methyl-phenyl)-2,2-difluoro-ethanone)
- 1159533-55-7(6-Amino-2-(bromomethyl)benzo[d]oxazole)
- 1353944-73-6([(1-Methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid)
- 2870666-89-8(2-2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ylacetic acid)
Fornecedores recomendados
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Wuhan brilliant Technology Co.,Ltd
Membro Ouro
CN Fornecedor
A granel

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
